- Preparation of fused heterocyclic compounds as phosphodiesterase 10A inhibitors, World Intellectual Property Organization, , ,
Cas no 923282-48-8 (Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate)

923282-48-8 structure
Nombre del producto:Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
Número CAS:923282-48-8
MF:C7H9N3O4
Megavatios:199.164061307907
MDL:MFCD21090743
CID:737886
PubChem ID:54775328
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- 1H-Pyrazole-5-carboxylic acid, 1-ethyl-4-nitro-, methyl ester
- Methyl 1ethyl4nitro1Hpyrazole5carboxylate
- methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
- methyl 2-ethyl-4-nitropyrazole-3-carboxylate
- BGIFTQTZYMZQPN-UHFFFAOYSA-N
- SB17544
- AK147207
- AX8284682
- Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate, AldrichCPR
- CS-0049250
- SCHEMBL570007
- DTXSID80716758
- AKOS005263932
- AS-34218
- 923282-48-8
- DA-33330
- MFCD21090743
- SY098127
- Methyl1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
- Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
-
- MDL: MFCD21090743
- Renchi: 1S/C7H9N3O4/c1-3-9-6(7(11)14-2)5(4-8-9)10(12)13/h4H,3H2,1-2H3
- Clave inchi: BGIFTQTZYMZQPN-UHFFFAOYSA-N
- Sonrisas: O=C(C1N(CC)N=CC=1[N+](=O)[O-])OC
Atributos calculados
- Calidad precisa: 199.05930578g/mol
- Masa isotópica única: 199.05930578g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 3
- Complejidad: 240
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 89.9
- Xlogp3: 0.5
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1119890-5g |
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |
923282-48-8 | 97% | 5g |
¥1113.00 | 2024-04-25 | |
abcr | AB478948-10 g |
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate; . |
923282-48-8 | 10g |
€370.80 | 2022-03-01 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7022-50G |
methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |
923282-48-8 | 97% | 50g |
¥ 5,108.00 | 2023-04-12 | |
TRC | M597263-100mg |
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |
923282-48-8 | 100mg |
$ 50.00 | 2022-06-03 | ||
Chemenu | CM109075-10g |
methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |
923282-48-8 | 95+% | 10g |
$577 | 2021-08-06 | |
Chemenu | CM109075-25g |
methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |
923282-48-8 | 95+% | 25g |
$1065 | 2021-08-06 | |
TRC | M597263-500mg |
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |
923282-48-8 | 500mg |
$ 95.00 | 2022-06-03 | ||
eNovation Chemicals LLC | D497638-5G |
methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |
923282-48-8 | 97% | 5g |
$135 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1119890-100mg |
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |
923282-48-8 | 97% | 100mg |
¥95.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1119890-1g |
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |
923282-48-8 | 97% | 1g |
¥273.00 | 2024-04-25 |
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 4 h, 50 °C; overnight, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Iodine , Sodium hydride Solvents: Dimethylformamide , Tetrahydrofuran ; 4 h, rt
Referencia
- Preparation of 1-acyl-4-acylaminopiperidine derivatives as serine palmitoyltransferase (SPT) inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 2 h, 70 °C; 70 °C → rt
Referencia
- Pyrazolopyrimidines useful as Aurora kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of Aurora kinase mediated diseases, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referencia
- Pyrazolopyrimidinone derivatives for modulating SF-1 and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 4 h, 50 °C; overnight, rt
Referencia
- Preparation of pyrazole derivatives and related heterocycles as inhibitors of FGFR4 useful in treatment of FGFR4-mediated diseases, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 4 h, 50 °C; overnight, rt
Referencia
- Preparation of aromatic derivatives as FGFR4 inhibitors, World Intellectual Property Organization, , ,
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Raw materials
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Preparation Products
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Literatura relevante
-
1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
S. Ahmed Chem. Commun., 2009, 6421-6423
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:923282-48-8)Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Pureza:99%
Cantidad:25g
Precio ($):366.0